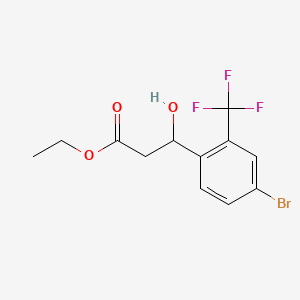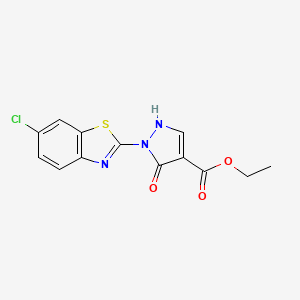
N-Hydroxy-5-methylfuran-2-carbimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-5-methylfuran-2-carbimidoyl Chloride is a chemical compound with the molecular formula C6H6ClNO2 and a molecular weight of 159.57 g/mol This compound is known for its unique structure, which includes a furan ring, a carbimidoyl group, and a chloride ion
Métodos De Preparación
The synthesis of N-Hydroxy-5-methylfuran-2-carbimidoyl Chloride can be achieved through various synthetic routes. One common method involves the reaction of 5-methylfuran-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent, followed by chlorination . The reaction conditions typically include the use of solvents such as dichloromethane or chloroform and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-Hydroxy-5-methylfuran-2-carbimidoyl Chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-Hydroxy-5-methylfuran-2-carbimidoyl Chloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Hydroxy-5-methylfuran-2-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparación Con Compuestos Similares
N-Hydroxy-5-methylfuran-2-carbimidoyl Chloride can be compared with other similar compounds, such as:
N-Hydroxy-5-methylfuran-2-carboxamide: Similar structure but with an amide group instead of a carbimidoyl group.
5-Methylfuran-2-carboxylic acid: Lacks the hydroxy and carbimidoyl groups.
N-Hydroxy-5-methylfuran-2-carbimidoyl Bromide: Similar structure but with a bromide ion instead of a chloride ion.
Propiedades
IUPAC Name |
N-hydroxy-5-methylfuran-2-carboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-4-2-3-5(10-4)6(7)8-9/h2-3,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVGVIMWLQLYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid](/img/structure/B13682113.png)


![8-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13682139.png)






![1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13682191.png)
![N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride](/img/structure/B13682193.png)
![2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13682206.png)
